Communic Acid

Anti-mycobacterial Tuberculosis drug discovery Natural product antimicrobials

Communic acid, systematically designated as (+)-communic acid or trans-communic acid (CAS 2761-77-5), is a naturally occurring labdane-type diterpenoid with the molecular formula C20H30O2 and a molecular weight of 302.45 g/mol. It is primarily isolated from the branches and berries of coniferous species, predominantly within the genus Juniperus (Cupressaceae), where trans-communic acid represents the most abundant stereoisomer in nature.

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
CAS No. 2761-77-5
Cat. No. B1151985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCommunic Acid
CAS2761-77-5
Molecular FormulaC20H30O2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=C
InChIInChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(16,4)12-7-13-20(17,5)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)/t16-,17+,19+,20-/m0/s1
InChIKeyYGBZFOQXPOGACY-CUDHKJQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Communic Acid (CAS 2761-77-5): A Labdane Diterpenoid Sourced from Conifers for Antimicrobial and Anti-Photoaging Research


Communic acid, systematically designated as (+)-communic acid or trans-communic acid (CAS 2761-77-5), is a naturally occurring labdane-type diterpenoid with the molecular formula C20H30O2 and a molecular weight of 302.45 g/mol [1]. It is primarily isolated from the branches and berries of coniferous species, predominantly within the genus Juniperus (Cupressaceae), where trans-communic acid represents the most abundant stereoisomer in nature [1]. Characterized by a labdane skeleton bearing three double bonds and a C19 carboxyl group, communic acid has garnered significant research interest for its quantitatively demonstrated anti-mycobacterial properties and its capacity to suppress UVB-induced matrix metalloproteinase-1 (MMP-1) expression, positioning it as a specialized chemical probe in both infectious disease and dermatological aging studies [1].

Why Generic Substitution of Communic Acid Is Scientifically Inadequate: Isomer-Specific Activity and Stereochemical Integrity


The communic acid family comprises five distinct isomers—trans-communic acid, cis-communic acid, mirceocommunic acid, 4-epi-trans-communic acid, and ent-trans-communic acid—that differ in double-bond position, stereochemistry at C4, or enantiomeric configuration [1]. These structural variations directly translate into divergent biological potency, as evidenced by the observation that the cis/trans isomeric composition influences anti-mycobacterial MIC values [2]. Furthermore, closely related labdane diterpenes such as isocupressic acid and abietane-type resin acids like dehydroabietic acid lack the requisite PI3K-targeting pharmacophore necessary for MMP-1 suppression [3]. Consequently, interchanging communic acid with another in-class compound without controlling for isomeric identity risks irreproducible data, altered target engagement, and procurement of a material that fails to replicate published biological outcomes, underscoring the imperative for sourcing precisely characterized trans-communic acid of verified stereochemistry [1][2].

Quantitative Evidence Guide: Communic Acid’s Differentiated Performance Against Key Comparators


Communic Acid Exhibits 2.5-Fold Lower MIC and 3.1-Fold Lower IC50 Than Isocupressic Acid Against M. tuberculosis H37Ra

In a direct head-to-head bioassay-guided fractionation study using the microplate resazurin assay (MRA) against Mycobacterium tuberculosis strain H37Ra, communic acid, isolated as an inseparable 3:2 mixture of cis and trans isomers, displayed a minimum inhibitory concentration (MIC) of 31 µM and an IC50 of 15 µM. In the identical experimental system, isocupressic acid, a structurally similar labdane diterpene also isolated from Juniperus communis, exhibited an MIC of 78 µM and an IC50 of 46 µM [1]. This represents a 2.5-fold improvement in MIC and a 3.1-fold improvement in IC50 for communic acid relative to isocupressic acid when tested under the same assay conditions.

Anti-mycobacterial Tuberculosis drug discovery Natural product antimicrobials

Communic Acid Demonstrates 32.4-Fold Lower MIC Than Deoxypodophyllotoxin Against M. tuberculosis H37Ra

Within the same anti-mycobacterial screening study of Juniperus communis constituents, the aryltetralin lignan deoxypodophyllotoxin was markedly less active than communic acid, exhibiting an MIC of 1004 µM and an IC50 of 287 µM against M. tuberculosis H37Ra, compared to communic acid’s MIC of 31 µM and IC50 of 15 µM [1]. This corresponds to a 32.4-fold higher MIC for deoxypodophyllotoxin relative to communic acid, confirming that the labdane diterpene scaffold provides intrinsically superior anti-mycobacterial pharmacophoric features compared to this lignan comparator.

Anti-tubercular natural products Selectivity profiling Lignan vs diterpene comparison

Trans-Communic Acid Suppresses UVB-Induced MMP-1 Expression via PI3K/Akt Pathway Targeting, a Property Absent in Non-Communic Acid Labdanes

In a comparative study of brown pine leaf extract (BPLE) versus green pine leaf extract (PLE), HPLC analysis revealed that trans-communic acid (TCA) and dehydroabietic acid (DAA) content significantly increased during pine leaf browning, correlating with enhanced MMP-1 inhibitory activity [1]. BPLE, enriched in TCA, inhibited UVB-induced MMP-1 expression in human keratinocytes (HaCaT) and a human skin equivalent model to a greater extent than PLE lacking TCA accumulation [1]. Mechanistically, TCA (at 5–10 µM) reduced UVB-induced MMP-1 mRNA expression and AP-1 transactivation by inhibiting PI3K-mediated Akt phosphorylation, while not affecting the MAPK pathway [1]. Although dehydroabietic acid co-elutes with TCA, only the trans-communic acid component has been directly demonstrated to recapitulate the PI3K-targeting MMP-1 suppression observed with the active extract [1].

Photoaging MMP-1 inhibition PI3K/Akt pathway Cosmeceutical development

Trans-Communic Acid Exhibits Anti-Staphylococcal Potency Comparable to Myrceocommunic Acid, Confirming Scaffold-Dependent but Regioisomer-Tolerant Activity

In separate but methodologically comparable MIC assays against effluxing strains of Staphylococcus aureus, trans-communic acid demonstrated MIC values of 8–16 µg/mL [1]. Myrceocommunic acid, a regioisomer differing only in the position of the C13-C16 double bond versus the C12-C13 double bond of trans-communic acid, displayed identical activity with an MIC of 16 µg/mL against the same resistant strains and an MIC of 2 µg/mL against Propionibacterium acnes [1]. The authors explicitly note that the double-bond positional change does not appreciably alter anti-staphylococcal potency, indicating that the labdane core—common to both but distinct from abietane-type diterpenes—dictates activity [1].

Anti-staphylococcal MRSA Labdane diterpene SAR Antimicrobial resistance

High-Value Application Scenarios Where Communic Acid’s Quantitative Differentiation Directs Procurement Decisions


Anti-Mycobacterial Lead Discovery Requiring Sub-50 µM In Vitro Potency

Communic acid’s MIC of 31 µM and IC50 of 15 µM against M. tuberculosis H37Ra, which are 2.5- to 32-fold superior to the co-occurring secondary metabolites isocupressic acid and deoxypodophyllotoxin [1], position it as a preferred natural product scaffold for anti-tubercular hit identification. Researchers building screening decks for mycobacterial growth inhibition assays should prioritize communic acid over isocupressic acid when seeking diterpene leads with intrinsic sub-50 µM activity, reducing the need for early-stage synthetic optimization. Furthermore, its demonstrated activity against mycobacterial strains supports its use as a positive control in assays designed to benchmark novel synthetic or semi-synthetic anti-mycobacterial agents [1].

Target-Based Anti-Photoaging Studies Involving PI3K-Dependent MMP-1 Regulation

The mechanistic validation that trans-communic acid inhibits UVB-induced MMP-1 expression through PI3K/Akt pathway blockade at low micromolar concentrations (5–10 µM) while sparing MAPK signaling [2] makes it uniquely suited for research programs investigating PI3K-targeted interventions in cutaneous photoaging. Unlike dehydroabietic acid, which co-accumulates in aged pine leaves but lacks independent validation as a PI3K-directed MMP-1 suppressor, trans-communic acid provides a chemically defined probe whose target engagement has been experimentally confirmed. This is critical for cosmetic ingredient developers requiring a natural compound with a resolved mechanism of action for regulatory dossier preparation [2].

Standardization and Quality Control of Juniperus-Derived Extracts Using Trans-Communic Acid as a Quantifiable Bioactive Marker

Trans-communic acid is the most abundant communic acid isomer in nature and the principal bioactive constituent responsible for the anti-mycobacterial activity of J. communis aerial parts [1][3]. Its well-characterized HPLC retention profile, coupled with its quantitative relationship to bioactivity (MIC and IC50 values established via MRA), supports its use as an analytical reference standard for the standardization of Juniperus-derived extracts in both research and industrial quality control settings. Procuring high-purity (>93%) trans-communic acid [3] enables accurate quantification in botanical extract batches, thereby ensuring reproducible biological activity in subsequent assays.

Structure-Activity Relationship (SAR) Studies on Labdane Diterpenes for Antimicrobial Discovery

The comparable anti-staphylococcal potency between trans-communic acid (MIC 8–16 µg/mL) and its regioisomer myrceocommunic acid (MIC 16 µg/mL) [4] provides a defined SAR starting point: the labdane core confers antibacterial activity, but double-bond position fine-tunes pathogen selectivity (e.g., myrceocommunic acid shows MIC 2 µg/mL against P. acnes). For medicinal chemistry programs exploring labdane scaffold diversification, trans-communic acid serves as the foundational comparator compound, as it is the most accessible isomer and its biological benchmarks are well-documented across multiple pathogenic species [1][4].

Technical Documentation Hub

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